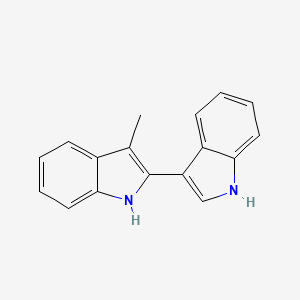

2,3'-Bi-1h-indole,3-methyl-

Description

Foundational Significance of Indole (B1671886) and Biindole Scaffolds in Organic Chemistry

The indole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in organic chemistry. curiaglobal.comnih.govoup.com It forms the core of a multitude of natural products, most notably the essential amino acid tryptophan. wvu.edu This fundamental building block gives rise to a vast family of indole alkaloids with diverse and potent biological activities. curiaglobal.comnih.gov Consequently, the indole nucleus is considered a "privileged structure" in medicinal chemistry, frequently appearing in pharmaceuticals targeting a wide array of conditions. wvu.educopernicus.org The electron-rich nature of the indole ring makes it highly reactive, particularly at the C3 position, which is significantly more nucleophilic than benzene (B151609). curiaglobal.com

Biindoles, which consist of two indole units linked together, represent a significant class of indole derivatives. rsc.org These dimeric structures are also found in nature and exhibit a range of interesting biological properties. rsc.org The construction of biindole scaffolds is a key area of research in synthetic organic chemistry, driven by the desire to create novel molecules with potential applications in materials science and pharmaceuticals. curiaglobal.com

Overview of Biindole Derivatives: Structural Diversity and Connectivity Patterns

The structural diversity of biindole derivatives arises from the various possible points of connection between the two indole rings. The most common linkages are 2,2'-, 2,3'-, and 3,3'-biindoles. wvu.educdnsciencepub.com Each connectivity pattern results in a unique three-dimensional structure and distinct chemical properties.

The synthesis of these different isomers can be challenging, often requiring specific catalysts and reaction conditions to control the regioselectivity of the coupling reaction. cdnsciencepub.com For instance, the oxidative dimerization of N-protected indoles can lead to 3,3'-linked biindoles through palladium-catalyzed C-H transformations. rsc.org Other methods involve the coupling of pre-functionalized indoles, such as indolyl halides with boronic acids. cdnsciencepub.com The development of efficient and selective methods for constructing these varied biindole architectures is an active field of research. wvu.edu

Table 1: Common Connectivity Patterns in Biindoles

| Connectivity | Description |

| 2,2'-Biindole | Two indole units linked at their respective C2 positions. |

| 2,3'-Biindole (B3050619) | One indole unit is linked at its C2 position to the C3 position of the second indole. |

| 3,3'-Biindole | Two indole units are linked at their respective C3 positions. |

Research Trajectories for 2,3'-Bi-1h-indole, 3-methyl- within Indole Dimer Chemistry

The specific compound, 2,3'-Bi-1h-indole, 3-methyl-, is a dimer derived from 3-methylindole (B30407), commonly known as skatole. Skatole itself is a well-known compound found naturally. Research into the dimerization of skatole is a key trajectory for understanding the formation of 2,3'-Bi-1h-indole, 3-methyl-.

The synthesis of 2,3'-biindoles, including the methylated derivative, often involves the homodimerization of the corresponding indole precursor. curiaglobal.com Various methods have been explored to achieve this, including acid-catalyzed dimerization and metal-catalyzed oxidative coupling reactions. For example, palladium-catalyzed homodimerization of indoles has been shown to produce 2,3'-biindole compounds. curiaglobal.com Greener synthetic approaches, such as mechanochemistry, have also been investigated to facilitate this transformation in a more environmentally friendly manner. curiaglobal.com

However, the dimerization of 3-methylindole can be complex. Depending on the reaction conditions, different products can be formed. For instance, anaerobic oxidation of 3-methylindole mediated by enzymes like horseradish peroxidase can lead to oxidative dimerization, while aerobic conditions may result in ring-opened products. wvu.edu Similarly, the use of certain copper complexes as catalysts in the oxidation of 3-methylindole can lead to different outcomes, including the formation of a 3,3'-bi-3H-indole derivative under anaerobic conditions. oup.com This highlights the challenge and importance of controlling the reaction selectivity to specifically obtain the 2,3'-linked dimer.

The study of 2,3'-Bi-1h-indole, 3-methyl- is intrinsically linked to the broader investigation of skatole's reactivity and the development of selective C-C bond-forming reactions in indole chemistry. Future research in this area will likely focus on developing more efficient and highly selective catalytic systems to control the outcome of 3-methylindole dimerization, allowing for the targeted synthesis and further investigation of the properties and potential applications of 2,3'-Bi-1h-indole, 3-methyl-.

Table 2: Investigated Methods for Indole Dimerization

| Method | Catalyst/Reagent | Outcome |

| Mechanochemistry | Pd(OAc)₂ | Greener, solvent-free synthesis of 2,3'-biindoles. curiaglobal.com |

| Anaerobic Oxidation | Horseradish Peroxidase | Oxidative dimerization of 3-alkylindoles. wvu.edu |

| Oxidative Coupling | CuCl-Pyridine Complex | Formation of a 3,3'-dimer from 3-methylindole under anaerobic conditions. oup.com |

| Reductive Cyclization | Palladium Catalyzed | Synthesis of various biindole isomers, including 2,3'-biindoles. wvu.edu |

Structure

2D Structure

3D Structure

Properties

CAS No. |

88919-87-3 |

|---|---|

Molecular Formula |

C17H14N2 |

Molecular Weight |

246.31 g/mol |

IUPAC Name |

2-(1H-indol-3-yl)-3-methyl-1H-indole |

InChI |

InChI=1S/C17H14N2/c1-11-12-6-2-5-9-16(12)19-17(11)14-10-18-15-8-4-3-7-13(14)15/h2-10,18-19H,1H3 |

InChI Key |

YGUTWYRSEKQOMR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC2=CC=CC=C12)C3=CNC4=CC=CC=C43 |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Pathways for Biindole Formation

Mechanistic Studies of Catalytic Biindole Synthesis (e.g., Palladium-carbene intermediates)

Catalytic methods offer an efficient route to biindole synthesis. Palladium-catalyzed reactions, in particular, have been a subject of significant investigation. While direct catalytic synthesis of 3-methyl-2,3'-biindole is a specific area of research, the broader principles of palladium catalysis in indole (B1671886) chemistry provide a foundational understanding.

Palladium catalysts are known to facilitate the coupling of various organic fragments. In the context of biindole synthesis, palladium-carbene intermediates can play a crucial role. acs.orgrsc.org These intermediates are typically generated from the reaction of a palladium(II) species with a diazo compound. acs.org The resulting palladium carbene can then undergo insertion into C-X bonds (where X is a halide or other leaving group) or participate in cyclization reactions. acs.org

A proposed general mechanism for palladium-catalyzed biindole synthesis could involve the following steps:

Oxidative Addition: The active palladium(0) catalyst undergoes oxidative addition to an indole derivative bearing a suitable leaving group, forming an arylpalladium(II) intermediate.

Carbene Formation: Reaction of the palladium(II) intermediate with a diazo compound generates a palladium carbene.

Carbene Insertion: The carbene fragment inserts into the palladium-carbon bond.

Coupling/Cyclization: The resulting intermediate can then react with a second indole molecule or undergo intramolecular cyclization to form the biindole skeleton.

Reductive Elimination: The final step is the reductive elimination of the biindole product, regenerating the palladium(0) catalyst.

Recent studies have described a palladium-catalyzed three-component Diels-Alder reaction involving the in situ generation of ortho-quinodimethanes (o-QDMs) from N-tosylhydrazones and aryl halides, which are then trapped by dienophiles like 3-nitroindoles to form complex indole structures. nih.gov This highlights the versatility of palladium catalysis in constructing intricate indole-containing molecules.

| Catalyst System | Key Intermediates | Reaction Type | Reference |

| Pd(OAc)₂ / Na₂S₂O₈ | Radical-cation | Oxidative dehydrogenative dearomatization | nih.gov |

| Palladium(0) / Diazo compound | Palladium-carbene | Carbene insertion/coupling | acs.org |

| Pd₂(dba)₃·CHCl₃ / SPhos | o-Quinodimethanes | Diels-Alder cycloaddition | nih.gov |

Electrophilic Substitution and Addition Mechanisms on Indole Rings in Biindole Formation

Indole is an electron-rich heterocycle, making it susceptible to electrophilic attack, primarily at the C3 position. bhu.ac.inscirp.org This reactivity is fundamental to many biindole synthesis strategies.

The formation of 2,3'-biindoles often involves the electrophilic substitution of one indole ring onto another activated indole species. For instance, an electrophilic intermediate, such as an indoleninium ion, can be generated from one indole molecule, which then attacks the electron-rich C3 position of a second indole molecule.

If the C3 position of the starting indole is already substituted, as in the case of 3-methylindole (B30407), electrophilic attack typically occurs at the C2 position. rsc.org A proposed mechanism involves the initial attack of the electrophile at the C3-position, followed by a rearrangement to the C2-position. rsc.org

Conjugate addition of indoles to α,β-unsaturated ketones, another form of electrophilic reaction, can be catalyzed by various Lewis or Brønsted acids. scirp.org While this typically leads to 3-substituted indoles, the principles of activating the indole ring for nucleophilic attack are relevant.

| Reaction Type | Preferred Position of Attack | Key Intermediate | Reference |

| Electrophilic Substitution (unsubstituted indole) | C3 | σ-complex | bhu.ac.in |

| Electrophilic Substitution (3-methylindole) | C2 (after rearrangement) | Indoleninium ion | rsc.org |

| Conjugate Addition | C3 | Enolate/Indole anion | scirp.org |

Intramolecular Cyclization and Rearrangement Processes Leading to Biindoles

Intramolecular cyclization reactions are a powerful tool for constructing complex polycyclic systems, including those containing biindole moieties. encyclopedia.pub These reactions often involve the formation of a new ring by connecting two parts of the same molecule.

For example, a molecule containing two indole or indole-precursor units connected by a suitable linker can undergo intramolecular cyclization to form a biindole. These cyclizations can be promoted by various catalysts, including transition metals like palladium. encyclopedia.pub

Rearrangement reactions are also crucial in the synthesis of certain biindole structures. For instance, the acid-catalyzed rearrangement of 3,3-disubstituted indolenines to 2,3-disubstituted indoles is a well-documented process. rsc.org This type of rearrangement, often referred to as a Wagner-Meerwein shift, involves the migration of an alkyl or aryl group from the C3 to the C2 position of the indole ring. This is particularly relevant when considering the synthesis of 2,3'-disubstituted biindoles, where one of the indole units might undergo such a rearrangement. The relative migratory aptitude of different groups has been studied, with benzyl (B1604629) groups showing a significantly higher aptitude than methyl groups. rsc.org

| Process | Key Feature | Driving Force | Reference |

| Intramolecular Cyclization | Formation of a new ring within a single molecule | Favorable entropy and enthalpy | encyclopedia.pub |

| Wagner-Meerwein Rearrangement | 1,2-migration of a substituent from C3 to C2 | Formation of a more stable carbocation/aromatization | rsc.orglibretexts.org |

| Oxidative Rearrangement | Conversion of indoles to 2-oxindoles and spirooxindoles | Use of oxidizing agents | researchgate.net |

Mannich-Type Reactions and Related Pathways in Spiro-Indole and Biindole Synthesis

The Mannich reaction is a three-component condensation involving an aldehyde, a primary or secondary amine, and a compound with an active hydrogen, such as indole. organic-chemistry.org This reaction is widely used for the synthesis of 3-aminomethylindoles (gramine derivatives). researchgate.net

While the classic Mannich reaction leads to 3-substituted indoles, related pathways can be envisioned for the synthesis of more complex structures like biindoles. For example, a Mannich-type reaction could be used to introduce a functionalized side chain onto an indole ring, which could then be further elaborated to form a second indole ring.

Spiro-indoles, which are characterized by a spirocyclic junction at the C3 position of the indole ring, are important intermediates in some biindole syntheses. chemrxiv.org The formation of a spiroindoleninium intermediate via dearomative C3-spirocyclization can be followed by a Wagner-Meerwein-like 1,2-migration of one of the spirocyclic bonds from C3 to C2, driven by the rearomatization of the indole ring. chemrxiv.org This rearrangement effectively transforms a spiro-indole into a 2,3-disubstituted indole, a key step in the formation of certain biindole isomers.

| Reaction | Components | Initial Product/Intermediate | Reference |

| Mannich Reaction | Indole, aldehyde, amine | 3-Aminomethylindole | organic-chemistry.orgresearchgate.net |

| Spirocyclization | Indole with a tethered electrophile | Spiroindoleninium intermediate | chemrxiv.org |

| Retro-Mannich Reaction | Spiro[3H-indole-3,3′-pyrrolidin]-2(1H)-ones | Ring-opening to form diastereomers | acs.org |

Reactive Intermediates in Biindole Synthesis (e.g., iminium salts, 3-methyleneindolenine)

The formation of biindoles proceeds through a variety of highly reactive intermediates. Understanding the nature and reactivity of these species is key to controlling the outcome of the synthesis.

Iminium Salts: In Mannich-type reactions, an iminium salt is formed from the reaction of an aldehyde and an amine. rsc.org This electrophilic species then reacts with the nucleophilic indole at the C3 position. Micellar environments have been shown to stabilize these iminium ions, promoting the reaction in aqueous media. rsc.org

3-Methyleneindolenine: This highly electrophilic intermediate, also known as a methylene (B1212753) imine, can be generated from the oxidation of 3-methylindole. It is known to be a key intermediate in the metabolic activation of 3-methylindole and can react with various nucleophiles, including another indole molecule, to form dimeric structures. This pathway is a plausible route to the formation of 3-methyl-2,3'-biindole.

Indoleninium Ions: As mentioned previously, these charged intermediates are formed by the protonation or alkylation of the indole ring. They are highly electrophilic and are key intermediates in electrophilic substitution and rearrangement reactions. rsc.org

Radical Cations: In oxidative coupling reactions, single-electron transfer from the electron-rich indole ring can generate a radical cation. nih.gov This species can then undergo further reactions, such as dimerization or reaction with other nucleophiles, to form biindoles.

| Intermediate | Generated From | Role in Biindole Synthesis | Reference |

| Iminium Salt | Aldehyde and amine | Electrophile in Mannich-type reactions | rsc.org |

| 3-Methyleneindolenine | Oxidation of 3-methylindole | Electrophile for reaction with a second indole molecule | |

| Indoleninium Ion | Protonation/alkylation of indole | Electrophile in substitution and rearrangement reactions | rsc.org |

| Radical Cation | Single-electron oxidation of indole | Dimerization and coupling reactions | nih.gov |

Role of Proton Transfer and Acid-Base Equilibria in Reaction Control

Proton transfer and acid-base equilibria play a critical role in controlling the reactivity and selectivity of many reactions involved in biindole synthesis.

The acidity of the reaction medium can significantly influence the course of a reaction. For example, in electrophilic substitution reactions, the concentration of the electrophile and the reactivity of the indole substrate can be modulated by pH. bhu.ac.in Strong acids can lead to the protonation of the indole at the C3 position, forming a stable indoleninium ion that deactivates the pyrrole (B145914) ring towards further electrophilic attack. bhu.ac.in

In some cases, Brønsted acid catalysis is the primary driving force for the reaction. For instance, the conjugate addition of indoles to chalcones catalyzed by BiBr₃ is thought to proceed via the generation of HBr through hydrolysis, which then acts as the true catalyst. scirp.org The use of a proton sponge can completely inhibit the reaction, confirming the essential role of the Brønsted acid. scirp.org

Proton-coupled electron transfer (PCET) is another important mechanistic paradigm where proton and electron transfer are interdependent. sioc-journal.cn PCET can proceed through stepwise or concerted pathways and is crucial in many redox processes. In the context of biindole synthesis, PCET mechanisms could be involved in oxidative coupling reactions, where the removal of both a proton and an electron from the indole ring is required.

Furthermore, intramolecular double proton transfer has been observed in certain biindole-related structures, such as 3,3′-dihydroxy-2,2′-biindan-1,1′-dione derivatives, and can influence their electronic properties. rsc.org

| Phenomenon | Effect on Reaction | Example | Reference |

| Acid Catalysis | Generation of electrophiles, activation of substrates | Electrophilic substitution, conjugate addition | bhu.ac.inscirp.org |

| Protonation at C3 | Deactivation of the pyrrole ring | Inhibition of further electrophilic attack | bhu.ac.in |

| Proton-Coupled Electron Transfer (PCET) | Facilitation of redox reactions | Oxidative coupling of indoles | sioc-journal.cn |

| Intramolecular Proton Transfer | Tautomerization, influencing electronic properties | 3,3′-dihydroxy-2,2′-biindan-1,1′-dione | rsc.org |

Derivatization and Functionalization Strategies of 2,3 Bi 1h Indole,3 Methyl Type Structures

Regioselective C-H Functionalization of Indole (B1671886) and Biindole Systems

Direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying complex molecules, avoiding the need for pre-functionalized substrates. chim.it In indole and biindole systems, the inherent reactivity differences between the C-H bonds of the pyrrole (B145914) and benzene (B151609) rings present both a challenge and an opportunity for regioselective transformations. chim.it

The pyrrole ring is electron-rich, making the C3 position the most nucleophilic and thus the primary site for electrophilic attack. chim.itwikipedia.orgbhu.ac.in If the C3 position is substituted, functionalization typically occurs at the C2 position. chim.it The C-H bonds on the benzenoid ring (C4-C7) are less reactive, and their selective functionalization is a significant synthetic challenge. chim.itrsc.org

Transition metal catalysis, particularly with palladium, has been instrumental in achieving regioselective C-H functionalization. Palladium-catalyzed methods have been developed for direct olefination at the C4 position of tryptophan derivatives, utilizing a directing group to overcome the inherent reactivity preference of the indole nucleus. nih.gov Similarly, directing groups such as pivaloyl have been used to guide C4-arylation. nih.gov Recent advancements have also demonstrated the use of transient directing groups like glycine (B1666218) for the regioselective C4-arylation of indoles. nih.gov

Cross-Dehydrogenative-Coupling (CDC) reactions represent a key strategy for the direct C-H functionalization of indoles. chim.it These reactions enable the formation of C-C and C-X bonds by coupling two different C-H bonds. For instance, palladium-catalyzed CDC reactions facilitate the direct alkynylation of indoles with terminal alkynes. chim.it The regioselective synthesis of 2,3′-biindoles can be achieved through the homo-coupling of indole derivatives, often mediated by reagents like N-Bromosuccinimide (NBS) or catalyzed by palladium. researchgate.netrsc.org

The development of catalyst systems and the strategic use of directing groups are crucial for controlling the site-selectivity of C-H functionalization, allowing for modifications at both the highly reactive C2/C3 positions and the less reactive C4-C7 positions. chim.it

| Method | Position | Catalyst/Reagent | Comment | Reference |

| Direct Olefination | C4 | Pd-catalyst, TfNH- directing group | Requires directing group to overcome natural reactivity | nih.gov |

| Direct Arylation | C4 | Pd(OAc)₂, AgTFA, Glycine directing group | Utilizes a transient directing group | nih.gov |

| Homo-coupling | 2,3' linkage | N-Bromosuccinimide (NBS) | Provides a simple route to 2,3'-linked biindoles | rsc.org |

| C-H Alkenylation | C2 / C4 | Rh- or Ru-catalyst, Acetyl directing groups | Directing group controls selectivity between C2 and C4 | acs.org |

| C-H Bis-sulfenylation | C2 & C4 | Ir(III)-catalyst, Adamantoyl directing group | Sacrificial directing group allows dual functionalization | acs.org |

Electrophilic Aromatic Substitution on Biindole Ring Systems

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic systems like indoles and biindoles. The indole nucleus is a π-excessive heterocycle, making it highly reactive towards electrophiles, with a reaction rate approximately 10¹³ times greater than that of benzene. wikipedia.orgbhu.ac.inpearson.com

The most reactive position for EAS on the indole ring is C3. wikipedia.orgbhu.ac.in This preference is due to the formation of a more stable cationic intermediate (Wheland intermediate) where the positive charge can be delocalized by the nitrogen atom's lone pair without disrupting the aromaticity of the fused benzene ring. bhu.ac.inic.ac.uk For a 2,3'-biindole (B3050619) system, the C3 position of the indole unit not involved in the linkage (the 3-methyl-1H-indole moiety) and the C2' position of the other indole unit would be the most likely initial sites of electrophilic attack, assuming no steric hindrance. If the C3 position is already occupied, as in the case of the 3-methyl group, substitution will preferentially occur at the C2 position. bhu.ac.in

Common EAS reactions applicable to biindole systems include:

Halogenation: Bromination of biindoles can be achieved using reagents like N-Bromosuccinimide (NBS), leading to polybrominated derivatives. nih.gov For example, 3,3'-bi-1H-indole can be treated with NBS to afford tetrabrominated products. nih.gov

Nitration: This is typically performed using a mixture of nitric acid and acetic anhydride (B1165640) under controlled conditions. quimicaorganica.org

Sulfonation: Sulfonation can be carried out using a sulfur trioxide-pyridine complex (SO₃-pyridine) under mild conditions to prevent polymerization side reactions. quimicaorganica.org

Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) at the C3 position using phosphorus oxychloride and dimethylformamide (DMF). wikipedia.orgquimicaorganica.org

When the N-H, C2, and C3 positions are all substituted, electrophilic attack can occur on the carbocyclic (benzene) ring, typically at the C5 position. wikipedia.org

N-Functionalization of Indole Moieties (Alkylation, Acylation, Sulfonation)

The nitrogen atom of the indole ring possesses an acidic proton (pKa ≈ 17), which can be readily removed by a suitable base. The resulting indolyl anion is a potent nucleophile, facilitating a variety of N-functionalization reactions. This strategy is critical for introducing diverse substituents, improving solubility, and protecting the N-H group during subsequent chemical transformations.

N-Alkylation: This is typically achieved by deprotonating the indole N-H with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). This reaction is fundamental for synthesizing N-substituted indole derivatives.

N-Acylation: The introduction of an acyl group (R-C=O) onto the indole nitrogen is accomplished by reacting the indolyl anion with an acyl chloride or anhydride. This functionalization is often used to introduce carbonyl-containing moieties or as a protecting group strategy.

N-Sulfonation: Sulfonyl groups, such as the tosyl (Ts) or nosyl (Ns) group, are commonly used as protecting groups for the indole nitrogen. nih.gov The reaction involves treating the indole with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base. These groups are robust but can be removed under specific conditions, making them valuable in multi-step synthesis. For example, N-tosyl-protected bisindoles have been synthesized as part of a strategy targeting anti-MRSA agents. nih.gov

N-functionalization is also a key step in directing further reactions. For example, installing a removable protecting group like phenylsulfonyl can facilitate subsequent lithiation and functionalization at the C2 position. bhu.ac.in

Design and Synthesis of Substituted Biindole Analogs

The synthesis of substituted biindole analogs is a major focus of research, driven by the quest for new therapeutic agents and functional materials. mdpi.com A variety of synthetic strategies have been developed to construct the core biindole skeleton and introduce functional groups with high regioselectivity.

One prominent method is the palladium-catalyzed oxidative dimerization of indole derivatives. sci-hub.se Depending on the reaction conditions and the protecting groups on the indole nitrogen, this method can yield either 2,3'- or 3,3'-linked biindoles. sci-hub.se For instance, the reaction of N-methylindole with a stoichiometric amount of Cu(OAc)₂ and a catalytic amount of Pd(OTFA)₂ can produce a 2,3'-linked dimer. sci-hub.se

Another powerful technique is the Suzuki cross-coupling reaction. The Masuda borylation-Suzuki coupling (MBSC) sequence has been effectively used to synthesize and modify naturally occurring bisindole alkaloids, leading to derivatives with potent antibacterial activity. nih.gov This involves the borylation of an indole precursor followed by a palladium-catalyzed coupling with a halo-indole derivative.

Other synthetic approaches include:

Reductive Cyclization: Polybrominated 3,3'-bi-1H-indoles have been synthesized using a palladium-catalyzed, carbon monoxide-mediated double reductive N-heterocyclization as the key step. nih.gov

One-Pot Cascade Reactions: A radical-mediated, one-pot, multicomponent cascade reaction has been developed for the synthesis of azide-biindole derivatives. researchgate.net

NBS-Induced Homo-Coupling: Mild conditions using N-Bromosuccinimide (NBS) can induce the homo-dimerization of indole derivatives to regioselectively form 2,3'-linked biindoles in high efficiency. rsc.org

Brønsted Acid Catalysis: The direct C3-arylation of 2-indolylmethanols with tryptamines, catalyzed by a Brønsted acid, can produce 2,3'-biindoles. researchgate.net

These varied synthetic methodologies provide a robust toolbox for creating a wide array of substituted biindole analogs for further study. researchgate.net

| Synthetic Method | Key Reagents/Catalyst | Type of Linkage | Example Product Class | Reference |

| Oxidative Dimerization | Pd(OTFA)₂, Cu(OAc)₂ | 2,3'- or 3,3'- | Dimerized N-protected indoles | sci-hub.se |

| Masuda Borylation-Suzuki Coupling | Borylation agent, Pd-catalyst | Various | Modified bisindole alkaloids | nih.gov |

| Reductive N-Heterocyclization | Pd-catalyst, CO | 3,3'- | Polybrominated biindoles | nih.gov |

| NBS-Induced Homo-Coupling | N-Bromosuccinimide (NBS) | 2,3'- | Electron-rich 2,3'-biindoles | rsc.org |

Oxidative Functionalization Methodologies

Oxidative functionalization provides a direct and efficient pathway to introduce new functional groups and construct complex molecular architectures from simpler indole and biindole precursors. These methods often involve the formation of C-C or C-heteroatom bonds through oxidative coupling or dearomatization processes.

Cross-Dehydrogenative Coupling (CDC) is a prominent strategy that forms a bond between two C-H positions under oxidative conditions, avoiding pre-functionalization and improving atom economy. nih.gov This has been applied to couple indoles with various nucleophiles, including other indoles, to form biindole structures. nih.gov

Oxidative Dimerization of indoles can be achieved using various oxidants. For example, using TEMPO⁺ClO₄⁻ or TEMPO⁺BF₄⁻ as an oxidant can lead to the dimerization of C2-substituted indoles in excellent yields. nih.gov

Oxidative Dearomatization is a powerful transformation that converts the aromatic indole ring into a non-aromatic indoline (B122111) or indolenine structure. This allows for the construction of spirocyclic systems and the installation of quaternary carbon centers. A notable example is the copper-catalyzed oxidative dehydrogenative dearomatization of 2,2'-diphenyl-1H,1'H-3,3'-biindole, which yields complex spirocyclic indolenines. nih.gov This reaction proceeds smoothly on a gram scale, demonstrating its synthetic utility. nih.gov

Organocatalyzed Oxidative Coupling offers a metal-free alternative for functionalization. An amino acid-derived catalyst, in conjunction with an organic oxidant like DDQ, can facilitate the cross-nucleophile coupling of indoles with α-branched aldehydes to form products with stereoselective quaternary carbon centers. rsc.org

Electrooxidative Annulation represents a modern, environmentally friendly approach. The electrooxidative [3+2] annulation between indole and aniline (B41778) derivatives can construct functionalized indolo[2,3-b]indoles without the need for external chemical oxidants or metal catalysts. acs.org

These oxidative methodologies are versatile and have been used to synthesize a wide range of functionalized indole and biindole derivatives, including dimers, trimers, and complex spirocyclic structures. nih.govnih.gov

Formation of Macrocyclic Complexes Incorporating Indole Moieties

Macrocycles containing indole units are of significant interest due to their unique structural features and their wide range of applications in medicinal chemistry, supramolecular chemistry, and materials science. mdpi.comhilarispublisher.com The indole scaffold, considered a "privileged pharmacophore," can be incorporated into macrocyclic frameworks to enhance binding affinity and selectivity for biological targets. mdpi.comhilarispublisher.com

The synthesis of these macrocycles often relies on metal-catalyzed reactions that facilitate the crucial ring-closing step. mdpi.com Metal-template synthesis is a common approach where a metal ion directs the condensation of precursor molecules to preferentially form a cyclic product over linear polymers. bhu.ac.in This "template effect" can be either kinetic, by guiding the steric course of the reaction, or thermodynamic, by stabilizing the final macrocyclic product. bhu.ac.in

Several strategies are employed for the synthesis of indole-based macrocycles:

Ring-Closing Metathesis (RCM): This powerful C-C bond-forming reaction, often catalyzed by ruthenium complexes, is widely used to cyclize di-olefinic precursors containing indole moieties.

Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination are frequently used for macrocyclization, connecting two ends of a linear precursor that incorporates indole units.

Ugi Macrocyclization: A one-pot Ugi multicomponent reaction can be used to rapidly synthesize a library of indole-based macrocycles, which have been successfully screened for inhibiting protein-protein interactions like p53-MDM2. beilstein-journals.org

One-Pot Condensation: Novel macrocyclic arenes composed of six indole subunits, named bisindole beilstein-journals.orgarenes, have been synthesized via an aluminum trichloride-catalyzed one-pot condensation of bisindole derivatives and paraformaldehyde. chinesechemsoc.org These macrocycles have shown exceptionally high capacity for iodine capture. chinesechemsoc.org

Macrocyclic complexes incorporating indole moieties have been investigated for various applications, including as antimicrobial and anticancer agents and as ionophores. bhu.ac.innih.gov The synthesis of a macrocyclic compound has also been achieved through an intramolecular double C-H functionalization, highlighting the synergy between different synthetic strategies. nih.gov

Advanced Theoretical and Computational Studies on Biindoles and Indole Dimers

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on density functional theory (DFT), are central to understanding the electronic nature of molecules. nrel.gov They allow for the precise calculation of geometric and electronic properties, providing a foundational understanding of the molecule's stability and potential reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. researchgate.net It is a workhorse of modern computational chemistry for predicting the ground-state properties of molecules. By approximating the exchange-correlation energy, functionals like B3LYP, M06-2X, and PBE0 are used in combination with basis sets (e.g., 6-31G(d,p), def2-TZVP) to optimize molecular geometries and calculate energies. nrel.govbohrium.com

Table 1: Representative Ground State Geometrical Parameters Calculated with DFT (Note: The following data is illustrative for a generic biindole system, as specific published data for 2,3'-Bi-1H-indole, 3-methyl- is not available. The values represent typical bond lengths and angles derived from DFT calculations on similar heterocyclic compounds.)

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| r(C2-C3') | Length of the bond connecting the two indole (B1671886) rings | ~1.48 Å |

| r(C3-CH3) | Length of the bond to the methyl group | ~1.51 Å |

| a(N1-C2-C3') | Angle around the inter-ring connection | ~125° |

| a(C2'-C3'-C2) | Angle around the inter-ring connection | ~128° |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Analysis

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the electronic excited states of molecules. bohrium.com It is widely used to predict ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states. researchgate.net

For 2,3'-Bi-1H-indole, 3-methyl-, a TD-DFT calculation would predict its absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions typically involve the promotion of an electron from occupied molecular orbitals (like the HOMO) to unoccupied ones (like the LUMO). The nature of these orbitals determines the character of the transition (e.g., π→π*). Studies on similar conjugated systems show that the calculated optical properties are generally in good agreement with experimental results. bohrium.com The calculated absorption spectra for various biindole derivatives demonstrate how substitutions and connectivity patterns can shift the absorption to different wavelengths. researchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's electronic behavior. irjweb.com The HOMO is the orbital from which an electron is most easily removed (acting as an electron donor), while the LUMO is the orbital that most readily accepts an electron. wuxiapptec.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity, kinetic stability, and the energy required for electronic excitation. irjweb.comchalcogen.ro A smaller gap generally implies higher reactivity and easier excitation. chalcogen.ro

In 2,3'-Bi-1H-indole, 3-methyl-, the HOMO and LUMO are expected to be π-orbitals delocalized across the conjugated system of both indole rings. The precise energy levels and distribution of these orbitals would be influenced by the dihedral angle between the rings and the electronic effect of the methyl group. DFT calculations on related indole derivatives show that electron-donating groups (like methyl) tend to raise the energy of the HOMO, which can affect the energy gap and reactivity. rsc.org

Table 2: Representative Frontier Orbital Energies and Energy Gaps Calculated with DFT (Note: This data is illustrative, based on calculations for various indole and biindole systems. Specific values for 2,3'-Bi-1H-indole, 3-methyl- would require a dedicated study.)

| Compound System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Indole (Reference) | -5.5 to -5.8 | -0.5 to -0.8 | ~5.0 |

| Substituted Biindole 1 | -5.11 | -1.68 | 3.43 |

| Substituted Biindole 2 | -5.41 | -1.38 | 4.03 |

Data adapted from studies on various conjugated molecules for illustrative purposes. physchemres.org

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netallsubjectjournal.com The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. Typically, red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). researchgate.netmdpi.com

For 2,3'-Bi-1H-indole, 3-methyl-, an MEP map would reveal the most electron-rich and electron-poor regions. The areas around the nitrogen atoms of the indole rings are expected to be regions of negative potential (red or yellow), making them likely sites for hydrogen bonding or interaction with electrophiles. The hydrogen atom attached to the indole nitrogen (N-H) would be a site of positive potential (blue), indicating its acidic character. The π-systems of the aromatic rings are also generally electron-rich. rsc.org MEP analysis is crucial for understanding intermolecular interactions and predicting how the molecule will interact with other reagents or biological targets. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.netdergipark.org.tr It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds (σ and π). A key feature of NBO analysis is the examination of "delocalization" or "hyperconjugation" effects, which are quantified by the second-order perturbation energy, E(2). mdpi.com This energy measures the stabilizing effect of charge transfer from a filled (donor) NBO to an empty (acceptor) NBO.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations are excellent for studying static, minimum-energy structures, the actual behavior of molecules in solution or at finite temperatures involves constant motion and the exploration of multiple conformations.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. imperial.ac.uk For 2,3'-Bi-1H-indole, 3-methyl-, the most significant conformational freedom is the rotation around the C2-C3' single bond. A potential energy surface scan, performed using DFT, can map the energy of the molecule as a function of the dihedral angle between the two indole rings. This would identify the lowest-energy (most stable) conformation(s) and the energy barriers to rotation between them. Steric hindrance involving the methyl group and atoms on the opposing indole ring would likely play a significant role in determining the preferred conformations. nih.gov

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. nih.govfrontiersin.org By solving Newton's equations of motion for all atoms in the system, MD simulations can model how 2,3'-Bi-1H-indole, 3-methyl-, would move, vibrate, and change conformation in a solvent environment. nih.gov These simulations are invaluable for understanding how the molecule explores its conformational space, how it interacts with solvent molecules, and for calculating average properties that can be compared with experimental data. MD is particularly useful for studying large, flexible molecules where a single static structure is an insufficient representation. frontiersin.org

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, offering insights into transition states and reaction energy profiles that are often difficult to obtain through experimental means alone. The formation of 2,3'-Bi-1h-indole, 3-methyl- can be explored using these methods.

Methodology A common approach involves using Density Functional Theory (DFT) to map the potential energy surface (PES) of the reaction. researchgate.net This process begins with the optimization of the geometries of reactants, intermediates, products, and transition states. Transition state structures, which are first-order saddle points on the PES, are located and then verified by frequency calculations to ensure they possess a single imaginary frequency corresponding to the reaction coordinate. To confirm that a transition state connects the intended reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is typically performed.

Application to 2,3'-Bi-1h-indole, 3-methyl- Synthesis A plausible synthetic route to 2,3'-Bi-1h-indole, 3-methyl- is the N-Bromosuccinimide (NBS)-induced homo-coupling of 3-methylindole (B30407). researchgate.netrsc.org A computational study of this reaction would model the key steps, which could include:

Electrophilic Bromination: The reaction of 3-methylindole with NBS to form a brominated intermediate.

Dimerization: The coupling of the brominated intermediate with a second molecule of 3-methylindole.

Rearomatization: The final step to yield the stable 2,3'-biindole (B3050619) product.

DFT calculations would be employed to calculate the activation energies (ΔG‡) and reaction energies (ΔG) for each proposed step. researchgate.net By comparing the energy barriers of different potential pathways, the most likely reaction mechanism can be determined. For instance, DFT has been successfully used to support proposed mechanisms in other biindole syntheses, such as those involving Rh(II)-catalyzed reactions. nih.govfigshare.com

Table 1: Illustrative Energy Profile Data from a Hypothetical DFT Study (Note: The following data is illustrative of the results that would be generated from a computational study and is not based on published experimental or calculated values for this specific reaction.)

Spectroscopic Property Simulations (IR, Raman, NMR)

Computational methods can accurately predict various spectroscopic properties, aiding in the structural confirmation of newly synthesized compounds and the interpretation of experimental spectra.

Methodology DFT calculations are widely used to simulate vibrational (IR and Raman) and NMR spectra. sumitomo-chem.co.jp After optimizing the molecule's geometry to find its lowest energy conformation, a frequency calculation is performed to predict the IR and Raman active vibrational modes. For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic magnetic shielding tensors, which are then converted into chemical shifts (δ) by referencing them against a standard like Tetramethylsilane (TMS). najah.edu Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, such as those observed in UV-Vis spectroscopy. mdpi.com

Application to 2,3'-Bi-1h-indole, 3-methyl- A computational analysis of 2,3'-Bi-1h-indole, 3-methyl- would provide its theoretical spectra.

IR/Raman: The simulation would predict the frequencies of key vibrational modes, such as N-H stretches of the indole rings, C-H stretches of the aromatic and methyl groups, and C=C and C-N bond vibrations within the ring systems.

NMR: The simulation would predict the ¹H and ¹³C chemical shifts for each unique proton and carbon atom in the molecule. This is particularly useful for complex structures like biindoles, where spectral overlap can make experimental assignment challenging. The calculations can help distinguish between the different aromatic protons and carbons on the two distinct indole moieties.

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for 2,3'-Bi-1h-indole, 3-methyl- (Note: This data is hypothetical and for illustrative purposes only.)

Solid-State Structural Analysis using Computational Methods (e.g., Hirshfeld Surface Analysis)

Understanding the intermolecular interactions within a crystal lattice is crucial for crystal engineering and predicting the physical properties of a solid material. Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying these interactions.

Methodology Hirshfeld surface analysis is generated by partitioning the crystal space into regions where the electron density of a given molecule (the promolecule) dominates the electron density of the entire crystal (the procrystal). The surface is defined by the points where the contributions from the promolecule and the procrystal are equal. This surface can be mapped with various properties, such as dᵢ (distance to the nearest nucleus inside the surface), dₑ (distance to the nearest nucleus outside the surface), and dₙₒᵣₘ (a normalized contact distance). Red spots on a dₙₒᵣₘ map indicate close intermolecular contacts, often corresponding to hydrogen bonds. iucr.org

Application to 2,3'-Bi-1h-indole, 3-methyl- For a crystal structure of 2,3'-Bi-1h-indole, 3-methyl-, Hirshfeld surface analysis would reveal the nature and extent of its supramolecular assembly. Key insights would include:

Dominant Interactions: Quantifying the percentage contribution of different intermolecular contacts. For many organic molecules, H···H contacts are dominant. nih.gov

Key Packing Motifs: Identifying specific interactions like N-H···π, C-H···π, and potential π–π stacking between the indole rings, which are common in indole derivatives. iucr.org

Hydrogen Bonding: Clearly visualizing any classical (e.g., N-H···N) or non-classical (e.g., C-H···O if a solvent molecule is present) hydrogen bonds that stabilize the crystal structure. najah.edu

Table 3: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: This data is hypothetical and for illustrative purposes only, based on typical values for related heterocyclic compounds.)

Applications in Complex Organic Synthesis and Material Science

Biindoles as Precursors for Synthesizing Advanced Heterocyclic Systems

The 2,3'-biindole (B3050619) core is a valuable precursor for the construction of more complex, fused heterocyclic systems, most notably carbazoles. researchgate.netki.se The transformation of 2,3'-biindoles into indolo[3,2-a]carbazoles can be achieved through electrocyclic reactions. ki.se One-pot reaction methodologies have been developed to synthesize homodimeric 7-phenylindolo[3,2-a]carbazoles directly from 1H-indoles and β-nitrostyrenes, proceeding through a 2,3'-biindole intermediate. acs.org This sequence involves an initial indole (B1671886) dimerization, followed by a regioselective nucleophilic conjugate addition and an intramolecular cycloaddition. acs.org

Furthermore, the 2,3'-biindole framework allows for the synthesis of unique heterocyclic structures like indolo[2,3-c]pyrrolo[3,4-a]carbazoles and indolo[3,2-a]pyrrolo[3,4-c]carbazoles. ki.sersc.org These syntheses highlight the utility of the biindole core in creating diverse and structurally complex heterocyclic compounds. The introduction of functional groups, such as halogens at the 3-position of the 2,3'-biindole structure, provides further opportunities for chemical modification and the synthesis of novel derivatives. rsc.org

Various synthetic strategies leverage the reactivity of the indole nucleus to form the 2,3'-biindole linkage, which then serves as the foundation for subsequent cyclizations. Transition-metal-catalyzed reactions, including those using copper, palladium, and iron, are instrumental in achieving the regioselective C-C bond formation required for biindole synthesis. researchgate.netrsc.org For instance, a copper-mediated 2,3-difunctionalization of indoles can directly produce 3-halogenated 2,3'-biindoles. rsc.org

Strategic Building Blocks in Total Synthesis of Complex Natural Products (Methodology Focus)

The indole and biindole motifs are central to a vast array of complex natural products, particularly indole alkaloids. nih.gov Synthetic chemists utilize these structures as strategic building blocks, employing various methodologies to construct intricate molecular architectures. nih.govsci-hub.se The total synthesis of such compounds often hinges on the efficient and stereoselective formation of key ring systems. mdpi.com

Biomimetic synthesis strategies often emulate the proposed biosynthetic pathways of natural products, which can involve the oxidative coupling of indole units to form biindole cores. engineering.org.cn This approach can lead to more efficient and concise synthetic routes. engineering.org.cn For example, the total synthesis of several marine bis-indole alkaloids, such as those in the spongotine and topsentin (B55745) families, relies on the strategic construction of the core heterocyclic systems, often involving the coupling of indole-containing fragments. nih.gov

Methodologies for constructing the biindole linkage itself are a key focus. These can include direct C-H activation/dimerization of indoles or cross-coupling reactions. researchgate.net The resulting biindole can then be further elaborated. For instance, in the synthesis of the tris-indole alkaloid tulongicin A, a key step involves a Friedel–Crafts-type reaction between an indolyl methanol (B129727) derivative and another indole unit to form a diindolylmethane skeleton. acs.org While not a direct 2,3'-biindole, this illustrates the principle of coupling indole units to build complexity.

The development of new synthetic methods is crucial. For example, metal-catalyzed cyclization reactions provide powerful tools for assembling complex heterocyclic frameworks from simpler precursors. nih.gov These methods offer high levels of control over regioselectivity and stereoselectivity, which are critical in the context of total synthesis. mdpi.com

Rational Design of Probes and Reagents Incorporating Biindole Structures

The unique electronic and structural properties of the biindole core make it an attractive scaffold for the rational design of chemical probes and reagents. nih.govrsc.org These probes are often designed for specific applications, such as the detection of ions or biomolecules, by incorporating a signaling unit (e.g., a chromophore or fluorophore) that responds to the target analyte. acs.orgnih.gov

Biindole-based structures can serve as anion receptors, where the N-H protons of the indole rings act as hydrogen-bond donors. acs.org The binding of an anion can be transduced into a colorimetric or fluorescent signal. For instance, a biindole-diazo conjugate has been synthesized as a colorimetric anion receptor, showing a distinct color change upon binding cyanide ions. acs.org

The design principles for such probes involve several key considerations:

Receptor Site: The biindole scaffold provides a pre-organized structure for binding. The specific substitution pattern, such as on the 3-methyl-2,3'-biindole, can fine-tune the binding pocket's shape and electronic properties.

Signaling Unit: A responsive chromophore or fluorophore is attached to the biindole core. The choice of signaling unit determines the output signal (e.g., color change, fluorescence enhancement or quenching). nih.gov

Linker: The connection between the receptor and the signaling unit is crucial for effective communication between the binding event and the signal output.

The rational design process often employs computational modeling to predict the binding affinities and photophysical properties of potential probe structures before their synthesis. nih.gov This approach accelerates the development of highly selective and sensitive probes for various applications in chemical biology and diagnostics. nih.gov

Fabrication of Novel Organic Materials Utilizing Biindole Cores

The π-conjugated system of the biindole core makes it a promising building block for the fabrication of novel organic materials with applications in organic electronics. uninsubria.itfrontiersin.org Conjugated polymers and small molecules based on heterocyclic units like indole and thiazole (B1198619) are actively researched for their semiconducting properties. nih.govicmab.es

Materials incorporating biindole units can be designed for use in:

Organic Field-Effect Transistors (OFETs): The ability of the biindole core to facilitate charge transport is a key property for semiconductor applications.

Organic Photovoltaics (OPVs): Biindole-containing polymers can act as donor materials in the active layer of solar cells.

Sensors: The electrochemical properties of biindole-based polymers can be exploited for chemical sensing applications. uninsubria.it

The synthesis of these materials often involves the polymerization of functionalized biindole monomers. For example, imine-based semiconducting polymers have been developed that are chemically recyclable, a significant advantage for sustainable electronics. rsc.org While this example uses a thienoisoindigo core, the principle of creating recyclable conjugated polymers via dynamic covalent bonds can be applied to biindole-based systems.

The incorporation of biindoles into larger dendritic or polymeric structures, such as those involving oligothiophenes, can lead to materials with tailored three-dimensional architectures and electronic properties. researchgate.net The specific linkage, such as the 2,3'-linkage, and substituents like the 3-methyl group, would influence the planarity, solubility, and solid-state packing of the resulting materials, thereby affecting their electronic performance.

Structure Reactivity and Structure Selectivity Relationships in Biindole Chemistry

Influence of Substituents on Reaction Regioselectivity and Yield in Biindole Synthesis

The synthesis of 2,3'-biindoles, particularly those bearing substituents like a methyl group at the C3 position, is highly dependent on the nature and position of other functional groups on the indole (B1671886) precursors. The inherent reactivity of the indole nucleus favors electrophilic substitution at the C3 position. bhu.ac.in Consequently, in the synthesis of 3-methyl-2,3'-biindole, the C3-substituted precursor (3-methylindole) must react at its C2 position, while the other indole molecule reacts at its C3 position.

In transition metal-catalyzed reactions, both electronic and steric factors are at play. For instance, in some palladium-catalyzed oxidative annulations to form 3-arylindoles, steric hindrance from ortho-substituents on the aryl moiety can significantly decrease reaction yields. mdpi.com Conversely, studies on ruthenium-catalyzed cycloisomerizations have shown that substrates with electron-withdrawing groups can lead to high yields of the desired 3-substituted indole product. acs.org The effect of different substituents on the yield of indole coupling reactions is a critical consideration for synthesis.

Table 1: Effect of Substituents on Reaction Yield in Related Indole Syntheses

| Precursor Substituent | Catalyst/Conditions | Product Type | Yield | Source |

|---|---|---|---|---|

| 4-Methoxy (EDG) | [CpRuCl(dppe)] | 3-Substituted Indole | Sluggish Reaction | acs.org |

| 4-Chloro (EWG) | [CpRuCl(dppe)] | 3-Substituted Indole | Moderate Reactivity | acs.org |

| 4-Ethoxycarbonyl (EWG) | [CpRuCl(dppe)] | 3-Substituted Indole | High Yield | acs.org |

| N-Methyl, Electron-rich | Pd(OAc)₂, Mechanochemistry | 2,3'-Dimer | ~18% Conversion | curiaglobal.com |

| Electron-rich to poor indoles | NBS, 15 °C | 2,3'-Biindole (B3050619) | High Efficiency | rsc.org |

EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group.

Stereochemical Control and Diastereoselectivity in Biindole and Spiro-Indole Formation

The three-dimensional arrangement of atoms is a defining feature of complex molecules derived from biindole frameworks, including spiro-indoles. Achieving stereochemical control in the synthesis of these structures is a significant challenge and a key area of research.

High levels of diastereoselectivity have been achieved in cascade reactions forming polycyclic spiroindolines from 3-(2-isocyanoethyl)indoles, demonstrating that complex scaffolds can be constructed with precise stereocontrol under transition-metal-free conditions. rsc.org Similarly, catalytic systems are instrumental in controlling stereochemistry. A silver(I)/PPh₃-catalyzed cycloisomerization of tryptamine-ynamide provides access to the spiro[indole-3,4'-piperidine] (B97032) scaffold with high diastereoselectivity. chemrxiv.org This stereocontrol is attributed to non-covalent cation-π-π interactions that stabilize the spiroindoleninium intermediate. chemrxiv.org

Enantioselective catalysis offers another layer of control. Zinc-catalyzed asymmetric [3+3] annulations of indoline-2-thiones and isatylidene malononitriles produce optically pure spiro[indoline-3,4′-thiopyrano[2,3-b]indole] derivatives in excellent yields and with high enantioselectivities. mdpi.com In these reactions, substituents on the indole ring can impact both the yield and the degree of enantioselectivity. mdpi.com For instance, a bromine substituent at the 5 or 7-position of the indoline-2-thione (B1305242) was found to have a negative effect on both yield and enantioselectivity. mdpi.com

Table 2: Examples of Diastereoselective and Enantioselective Spiro-Indole Syntheses

| Reactants | Catalyst/Conditions | Product | Stereoselectivity | Source |

|---|---|---|---|---|

| 3-(2-Isocyanoethyl)indoles + Ynones | Transition metal-free | Polycyclic spiroindolines | Excellent diastereoselectivity | rsc.org |

| Tryptamine-ynamide | Ag(I)/PPh₃ | Spiro[indole-3,4'-piperidine] | High diastereoselectivity | chemrxiv.org |

| Indoline-2-thiones + Isatylidene malononitriles | L4/ZnEt₂ | Spiro[indoline-3,4′-thiopyrano[2,3-b]indole] | up to 99% ee | mdpi.com |

ee: enantiomeric excess.

Correlations between Structural Features and Computational Predictions of Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of complex organic molecules. nih.gov By modeling reaction pathways, transition states, and intermediates, researchers can gain insight into the factors that control regioselectivity and reactivity in biindole chemistry.

DFT calculations have been successfully used to elucidate the mechanism of regioselectivity in various indole reactions. In an electrooxidative [3+2] annulation to form indolo[2,3-b]indoles, computational studies revealed that the high regioselectivity was a result of the energy barrier differences in the intramolecular cyclization step. acs.org Similarly, in the diastereoselective synthesis of spiro[indole-3,4'-piperidine], DFT calculations showed that the stereochemical outcome is directed by stabilizing cation-π-π interactions between the substrate and the catalyst complex in the key intermediate. chemrxiv.org

These computational approaches allow for the analysis of various reactivity descriptors, such as Fukui and Parr functions, which can predict the most likely sites of reaction. nih.gov For a molecule like 3-methyl-2,3'-biindole, such calculations can predict its behavior in further functionalization reactions by identifying the most nucleophilic or electrophilic sites, guiding synthetic efforts. The correlation between computationally predicted electronic properties and experimentally observed optical properties, such as UV/vis absorption and fluorescence, also provides a powerful link between structure and function. researchgate.net

Rational Design Principles for Modulating Reactivity and Synthetic Accessibility in Biindole Frameworks

Rational design in chemistry involves the deliberate planning of synthetic routes and molecular structures to achieve a specific outcome, such as high yield, desired regioselectivity, or specific biological activity. This approach leverages a deep understanding of structure-reactivity relationships, often augmented by computational predictions.

A key principle in the rational design of biindole syntheses is the modulation of precursor reactivity. This can be achieved by carefully selecting substituents and protecting groups. For example, changing a terminal substituent on an alkynyl group from a bulky tert-butyl to an aryl group was shown to modulate the reactivity of 3-alkynyl-2-indolylmethanols, making them suitable substrates for an organocatalytic Nazarov-type cyclization. oaepublish.com This strategic modification opened up a new reaction pathway that was previously inaccessible. oaepublish.com

Synthetic accessibility is another core tenet of rational design. This involves developing efficient, high-yielding, and often one-pot procedures. The development of a metal-free, one-pot cross-coupling reaction between indole-2-thiones and arylsulfonyl hydrazides to construct specific biindole derivatives is an example of a designed synthesis that enhances accessibility. researchgate.net Retrosynthetic analysis of complex natural products containing a biindole core, such as K252d, reveals the strategic thinking required to overcome challenges in regiocontrol and functionalization, leading to the design of novel, efficient synthetic routes. soton.ac.uk The integration of tunable building blocks, predictive computational models, and advanced catalytic systems forms the basis for the rational design of novel biindole frameworks with tailored properties and improved synthetic viability. mdpi.comrsc.org

Advanced Characterization and Analytical Methodologies for Biindole Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of biindole compounds in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms within the molecule.

¹H NMR Spectroscopy: Proton NMR spectra reveal the number of different types of protons, their electronic environments, and their proximity to other protons. For instance, in the ¹H NMR spectrum of a 2,3'-biindole (B3050619) derivative, distinct signals are observed for the aromatic protons on the indole (B1671886) rings and the methyl group protons. The chemical shifts (δ) and coupling constants (J) provide evidence for the substitution pattern and connectivity of the biindole core. For example, the ¹H NMR spectrum of 2'-methyl-3-oxo-1'H,3H-[2,3'-biindole] 1-oxide in DMSO shows a singlet for the methyl group at 2.49 ppm and a singlet for the NH proton at a downfield shift of 11.76 ppm. rsc.org Aromatic protons appear as complex multiplets in the range of 7.02-7.79 ppm. rsc.org

¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H NMR by providing information on the carbon skeleton of the molecule. Due to the wider chemical shift range of ¹³C, it is often possible to resolve signals for each unique carbon atom. libretexts.org In the ¹³C NMR spectrum of 2'-methyl-3-oxo-1'H,3H-[2,3'-biindole] 1-oxide, the methyl carbon appears at 14.7 ppm, while the carbons of the indole rings resonate between 97.9 and 148.2 ppm. rsc.org The carbonyl carbon is typically observed at a significantly downfield chemical shift, in this case at 186.7 ppm. rsc.org The combination of ¹H and ¹³C NMR data, often supported by 2D NMR techniques like COSY, HSQC, and HMBC, allows for the unambiguous assignment of the complete molecular structure. mdpi.com

Interactive Data Table: Representative NMR Data for a 2,3'-Biindole Derivative

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 11.76 | s | N-H |

| ¹H | 7.79 - 7.02 | m | Aromatic H |

| ¹H | 2.49 | s | -CH₃ |

| ¹³C | 186.7 | - | C=O |

| ¹³C | 148.2 - 97.9 | - | Aromatic C |

| ¹³C | 14.7 | - | -CH₃ |

| Data corresponds to 2'-methyl-3-oxo-1'H,3H-[2,3'-biindole] 1-oxide in DMSO. rsc.org |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. etamu.edu High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. rsc.org

For "2,3'-Bi-1H-indole, 3-methyl-", ESI-MS (Electrospray Ionization Mass Spectrometry) would be expected to show a prominent peak for the protonated molecule [M+H]⁺. The fragmentation of biindoles in the mass spectrometer can occur through various pathways, including cleavage of the bond linking the two indole rings and fragmentation of the individual indole units. libretexts.orgmsu.edulibretexts.orgmiamioh.edu For instance, the mass spectrum of 3-methyl-2-phenylindole, a related compound, shows a dominant fragment at m/z 206, corresponding to the loss of a hydrogen atom, and a fragment at m/z 130, resulting from the loss of the phenyl group. researchgate.net The molecular ion peak is observed at m/z 207. researchgate.net The fragmentation pattern provides valuable clues about the stability of different parts of the molecule and helps to confirm the proposed structure.

Interactive Data Table: Expected Mass Spectrometry Data for 2,3'-Bi-1H-indole, 3-methyl-

| Ion | m/z (calculated) | Description |

| [M]⁺ | 246.1157 | Molecular Ion |

| [M+H]⁺ | 247.1235 | Protonated Molecule |

| Calculated for C₁₇H₁₄N₂. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to the vibrations of their chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of a biindole derivative would exhibit characteristic absorption bands for the N-H and C-H stretching vibrations. The N-H stretching vibration of the indole ring typically appears as a sharp band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings give rise to absorptions in the 1450-1600 cm⁻¹ region. For example, the IR spectrum of 3-methyl-2-phenylindole displays prominent bands at 3035 cm⁻¹ and 3075 cm⁻¹ corresponding to aromatic C-H stretching. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For biindoles, Raman spectra can be useful for characterizing the vibrations of the carbon skeleton and the C=C bonds of the aromatic rings.

X-ray Diffraction for Precise Solid-State Molecular Structure Determination

X-ray diffraction analysis of single crystals provides the most definitive method for determining the three-dimensional molecular structure of a compound in the solid state. researchgate.net This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecular connectivity and stereochemistry. For complex molecules like biindoles, where multiple isomers are possible, X-ray crystallography is often essential for definitive structural assignment. For example, the structure of a spirocyclic indolenine derived from a biindole was unambiguously confirmed by single-crystal X-ray diffraction analysis. nih.gov

Chromatographic Techniques for Separation, Purification, and Purity Assessment (HPLC, GC-MS)

Chromatographic techniques are fundamental for the separation, purification, and assessment of the purity of biindole compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of components in a mixture. For biindole analysis, reversed-phase HPLC with a C18 column is commonly employed. nih.gov A mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like formic acid, is typically used. nih.gov The retention time of a compound in HPLC is a characteristic property that can be used for its identification, and the peak area is proportional to its concentration, allowing for quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. etamu.edu This technique is suitable for the analysis of volatile and thermally stable compounds. While some biindoles may require derivatization to increase their volatility, GC-MS can provide detailed information about the components of a mixture, including their retention times and mass spectra. nih.gov This allows for both qualitative and quantitative analysis.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element (carbon, hydrogen, nitrogen, etc.) present in the sample. The experimentally determined elemental composition is then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the correctness of the assigned formula. Elemental analysis is routinely used in the characterization of newly synthesized biindole derivatives to confirm their elemental composition. rsc.org

Electrochemical Methods for Redox Behavior and Reaction Monitoring

Electrochemical methods, such as cyclic voltammetry, can be employed to investigate the redox properties of biindole compounds. These techniques provide information about the oxidation and reduction potentials of the molecule, which can be related to its electronic structure and reactivity. The electrochemical behavior of biindoles is of interest due to their potential applications in materials science and as electroactive species. For example, the electrochemical oxidative potential of certain biindole derivatives has been measured to be in the range of 0.52 to 0.60 V. nih.gov Electrochemical methods can also be used to monitor the progress of reactions involving biindoles, providing real-time information about the consumption of reactants and the formation of products. The redox behavior of biindoles can be influenced by the nature and position of substituents on the indole rings. unimi.it

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.